

Application Notes and Protocols for UnyLinker™ 12 on CPG Support

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UnyLinker™ is a universal linker molecule utilized in solid-phase oligonucleotide synthesis.[1] [2][3] Its "universal" nature obviates the need for stocking individual nucleoside-loaded supports, thereby streamlining inventory, reducing costs, and enhancing consistency in the synthesis of DNA, RNA, and their analogues.[4][5] When immobilized on Controlled Pore Glass (CPG), UnyLinker™ provides a robust and efficient platform for the automated synthesis of oligonucleotides.[3][6]

These application notes provide a comprehensive guide for the use of UnyLinker™ CPG support in oligonucleotide synthesis, covering everything from the initial setup to the final cleavage and deprotection of the synthesized oligonucleotide.

Key Advantages of UnyLinker™ CPG Support

- Universal Application: A single support can be used for the synthesis of any oligonucleotide sequence, eliminating the need for four different base-loaded supports.[4][5]
- Cost and Time Efficiency: Reduces the workload associated with quality control, material management, and testing of multiple supports.[4][5]



- High Quality Oligonucleotides: Eliminates impurities that can arise from the variability of nucleoside succinates.[4] The average coupling efficiency is greater than 99% per step.[4][5]
- Compatibility: Fully compatible with standard phosphoramidite reagents and synthesis
 conditions.[4][5] It can be used to synthesize a variety of modified oligonucleotides, including
 2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl, Locked Nucleic Acids (LNA), and
 phosphorothioates.[4][7]
- Regulatory Advantage: The UnyLinker™ moiety does not become part of the final Active
 Pharmaceutical Ingredient (API), which can simplify regulatory submissions.[4]

Quantitative Data Summary

The selection of CPG pore size is critical and depends on the desired length of the oligonucleotide. The loading capacity of the support also varies with the pore size.

CPG Pore Size (Å)	Recommended Oligonucleotide Length	Typical Functional Loading (µmol/g)	Reference
500 - 550	Standard length	30 - 55	[1][8]
1000	Longer oligonucleotides	80 - 110	[1][8]
1400	Long oligonucleotides	Varies	[9]
2000	Very long oligonucleotides (>150 mers)	Lower loading	[9]

Experimental Protocols Preparation for Synthesis

 Support Selection: Choose the appropriate UnyLinker™ CPG pore size based on the target oligonucleotide length (see table above).



- Column Packing: Pack the desired amount of UnyLinker™ CPG into a synthesis column compatible with your automated DNA/RNA synthesizer.
- Synthesizer Setup:
 - Install the column on the synthesizer.
 - Ensure all reagent bottles (phosphoramidites, activator, capping reagents, oxidizer, deblocking solution) are sufficiently filled and properly connected.
 - Prime all reagent lines to ensure proper delivery.

Automated Oligonucleotide Synthesis Workflow

The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation. This cycle is repeated for each nucleotide added to the growing chain.

- Initial Detritylation:
 - The first step is the removal of the 4,4'-dimethoxytrityl (DMT) protecting group from the UnyLinker™ support.
 - This is achieved by treating the support with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (CH₂Cl₂).[10]
 - A slightly extended initial detritylation time is often employed for DMT-on universal supports.[1]
- · Coupling:
 - The first nucleoside phosphoramidite (0.1 M 0.15 M in acetonitrile) is activated with an activator, such as 5-(Ethylthio)-1H-tetrazole (ETT, 0.25 M in acetonitrile), and then coupled to the hydroxyl group on the deprotected UnyLinker™ support.[10]
 - The phosphoramidite corresponding to the desired 3'-terminal nucleoside of the sequence is added in this first coupling step.
- Capping:



- Any unreacted hydroxyl groups on the support are "capped" to prevent the formation of failure sequences (n-1 mers).
- This is typically done using a two-part capping solution:
 - CAP A: 16% N-methylimidazole in THF.[10]
 - CAP B: Acetic anhydride:pyridine:THF (1:2:2, v/v/v).[10]

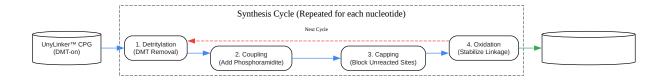
Oxidation:

- The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester.
- \circ This is accomplished using a solution of 0.1 M iodine (I₂) in a mixture of pyridine, water, and THF.[10]

Iteration:

 The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent phosphoramidite addition until the desired oligonucleotide sequence is synthesized.

Diagram of the Automated Oligonucleotide Synthesis Cycle



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Caption: Automated synthesis cycle for oligonucleotide chain elongation on UnyLinker™ CPG support.



Cleavage and Deprotection

This crucial step releases the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases and the phosphate backbone.

Standard Cleavage and Deprotection Conditions

Reagent	Temperature	Time	Notes	Reference
Concentrated Ammonium Hydroxide	55°C	8 hours	A common standard condition.	[9]
Ammonium Hydroxide/Methyl amine (AMA) (1:1)	65°C	1 hour	Faster deprotection.	[9]
Gaseous Methylamine	65°C	30 minutes	Requires specialized equipment.	[9]
50 mM Potassium Carbonate in Methanol	Room Temp.	17 hours	For sensitive bases/dyes.	[9]
Tert- Butylamine/water (1:3 v/v)	60°C	4 hours	For sensitive bases/dyes.	[9]

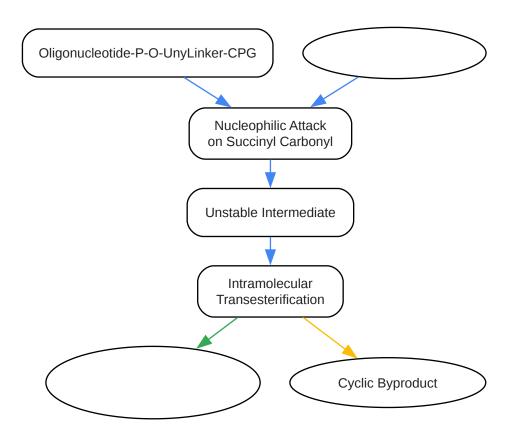
Protocol for Cleavage and Deprotection using Concentrated Ammonium Hydroxide:

- Transfer the CPG support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
- Add concentrated ammonium hydroxide to the vial, ensuring the CPG is completely submerged.



- Seal the vial tightly.
- Incubate the vial at 55°C for 8 hours.
- After incubation, allow the vial to cool to room temperature.
- Carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube.
- Wash the CPG with nuclease-free water and combine the wash with the supernatant to maximize yield.
- Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
- The resulting pellet contains the crude oligonucleotide, which can then be resuspended for purification.

Diagram of the UnyLinker™ Cleavage Mechanism



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Caption: Proposed mechanism for the cleavage of oligonucleotides from UnyLinker™ support. [4][11]

Troubleshooting and Considerations

- Incomplete Cleavage: If the yield of the final oligonucleotide is low, consider extending the cleavage time or increasing the temperature within the recommended ranges.
- Degradation of Sensitive Modifications: For oligonucleotides containing base-labile modifications, use milder cleavage conditions such as potassium carbonate in methanol.[9] It is inadvisable to use UnyLinker™ with modifications that are highly susceptible to degradation under strong basic conditions, such as 2'-F RNA chemistry.[1]
- DMT-on vs. DMT-off: UnyLinker™ is available in both DMT-on and DMT-off versions. The DMT-on version allows for straightforward reverse-phase HPLC purification of the full-length product. The DMT-off version can be used to avoid a small percentage of linker cleavage that may occur during the extended initial detritylation of the DMT-on version.[1]
- Post-Synthesis Processing: The crude oligonucleotide product should be further processed by methods such as desalting or purification (e.g., HPLC or gel electrophoresis) to remove failure sequences and other impurities.

By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively utilize UnyLinker[™] 12 on CPG support for the efficient and high-quality synthesis of a wide range of oligonucleotides.

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